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Compound of Interest

Compound Name:
2-(2,4,5-

Trimethylphenyl)ethanamine

CAS No.: 744133-65-1

Cat. No.: B2362012 Get Quote

Focus: The Pharmacological Enigma of 2,4,5-
Trimethoxyphenethylamine (2,4,5-TMPEA / 2C-O)
Executive Summary
This technical guide provides a rigorous analysis of substituted phenethylamines, specifically

isolating the 2,4,5-trimethoxyphenethylamine isomer (2,4,5-TMPEA, designated by Shulgin as

2C-O). While the 3,4,5-trimethoxy isomer (Mescaline) is a prototypical psychedelic with

established historical and clinical significance, the 2,4,5-isomer presents a distinct

pharmacological paradox.[1] Despite exhibiting high efficacy and affinity for the 5-HT2A

receptor in vitro—comparable to or exceeding that of Mescaline—2,4,5-TMPEA is widely

reported as inactive or possessing negligible psychoactivity in humans.

This document dissects the structural mechanisms, metabolic liabilities, and synthetic

pathways defining this molecule, serving as a critical case study for the "Alpha-Methyl Effect" in

medicinal chemistry.

Structural Foundations & SAR Analysis
The phenethylamine scaffold serves as the backbone for catecholamines and a vast class of

psychoactive compounds. The specific substitution pattern on the phenyl ring dictates receptor

affinity, while the side chain modifications determine metabolic stability.
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2.1 The Trimethoxy Isomers
The position of methoxy groups (-OCH3) on the benzene ring drastically alters pharmacological

outcomes.

Compound
Substitution
Pattern

Common
Name

5-HT2A Affinity
(Ki)

Human
Activity

3,4,5-TMPEA 3,4,5- Mescaline ~3,800 nM (Low)
Active (200-400

mg)

2,4,5-TMPEA 2,4,5- 2C-O
~1,300 nM

(Moderate)

Inactive (>300

mg)

2,4,5-TMA
2,4,5- (alpha-

methyl)
TMA-2

~1,300 nM

(Moderate)

Active (20-40

mg)

2.2 The Alpha-Methyl Effect
The primary divergence between 2,4,5-TMPEA (inactive) and TMA-2 (highly potent) is the

presence of an alpha-methyl group on the ethylamine chain.

2,4,5-TMPEA (Phenethylamine): Lacks steric hindrance at the alpha carbon. It is a prime

substrate for Monoamine Oxidase (MAO), leading to rapid oxidative deamination before it

can reach central targets.

TMA-2 (Amphetamine): The alpha-methyl group sterically hinders MAO access, prolonging

half-life and facilitating blood-brain barrier (BBB) penetration.

2.3 Visualizing the SAR Logic
The following diagram illustrates the structural logic distinguishing these three related

compounds.
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Figure 1: Comparative SAR analysis showing why the 2,4,5-substitution requires alpha-

methylation for in vivo potency.

Synthetic Methodologies
The synthesis of 2,4,5-TMPEA follows the classic Henry Reaction (nitroaldol condensation)

followed by reduction. This route is preferred for its high yield and the availability of the

aldehyde precursor.

3.1 Precursor Selection
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Starting Material: 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde).

Reagent: Nitromethane (solvent and carbon source).

Catalyst: Ammonium Acetate (prevents polymerization and buffers the reaction).

3.2 Protocol: Synthesis of 2,4,5-TMPEA HCl
Step 1: Formation of 2,4,5-Trimethoxy-β-nitrostyrene

Setup: Equip a round-bottom flask with a reflux condenser.

Reagents: Combine 2,4,5-trimethoxybenzaldehyde (20g, 102 mmol) with nitromethane (100

mL). Add ammonium acetate (4g) as the catalyst.

Reaction: Heat the mixture at reflux for 2-4 hours. The solution will darken significantly (deep

orange/red).

Workup: Remove excess nitromethane under vacuum. Dissolve the residue in boiling

isopropyl alcohol (IPA).

Crystallization: Allow to cool slowly. The nitrostyrene crystallizes as heavy yellow/orange

needles.

Yield Check: Expected MP ~130-132°C.

Step 2: Reduction to the Amine (LAH Method) Caution: Lithium Aluminum Hydride (LAH) is

pyrophoric. This step requires an inert atmosphere (N2 or Ar).

Preparation: Suspend LAH (4.0g, excess) in anhydrous THF or Et2O (300 mL) under inert

atmosphere.

Addition: Create a saturated solution of the nitrostyrene (from Step 1) in THF. Add this

dropwise to the LAH suspension at a rate that maintains a gentle reflux.

Reflux: Once addition is complete, reflux for 24 hours to ensure reduction of the nitro group

to the amine.
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Quenching (Fieser Method): Cool to 0°C. Cautiously add:

4 mL H2O

4 mL 15% NaOH

12 mL H2O

Isolation: Filter the white granular precipitate. Extract the filtrate with DCM. Dry organic layer

over MgSO4.

Salt Formation: Gas the organic layer with anhydrous HCl or add ethereal HCl. The

hydrochloride salt of 2,4,5-TMPEA precipitates as white crystals.[2]

3.3 Synthetic Workflow Diagram

2,4,5-Trimethoxy-
benzaldehyde

β-Nitrostyrene
Intermediate

Henry Rxn
(NH4OAc, Reflux)

Nitromethane
(CH3NO2)

LAH Reduction
(LiAlH4)

2,4,5-TMPEA
(2C-O)

1. Reflux
2. Hydrolysis

Click to download full resolution via product page

Figure 2: The Henry Reaction pathway for converting benzaldehydes to phenethylamines.

Pharmacodynamics & Receptor Profiles[4][5]
The "enigma" of 2,4,5-TMPEA lies in the discrepancy between its receptor binding profile and

its clinical effects.

4.1 Binding Affinity (Ki) and Efficacy
Recent pharmacological screens have re-evaluated 2,4,5-TMPEA.

5-HT2A Receptor: 2,4,5-TMPEA acts as a full agonist.[3]

Efficacy (Emax): 96–100% (High).[3]
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Potency (EC50): ~195 nM.[3]

Comparison: In functional assays (Gq signaling), 2,4,5-TMPEA shows higher intrinsic

efficacy than Mescaline (Emax ~50-70%) but similar or slightly better potency.[3]

4.2 The Metabolic Wall
Why is it inactive in humans?

O-Demethylation: The 4-position methoxy group is highly susceptible to CYP450 enzymes

(specifically CYP2D6). Removal of this methyl group yields a phenol, which is rapidly

conjugated and excreted.

MAO Susceptibility: As a primary amine with no alpha-substitution, it is a direct substrate for

MAO-A and MAO-B.

Lipophilicity: While the 2,4,5-pattern is lipophilic, the rapid metabolism prevents sufficient

accumulation in the CNS.

Experimental Protocol: In Vitro Binding Assay
For researchers validating these affinities, the following radioligand binding protocol is the

standard for 5-HT2A assessment.

Objective: Determine Ki values for 2,4,5-TMPEA at human 5-HT2A receptors.

Cell Line: HEK-293 cells stably expressing human 5-HT2A.

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOB (Agonist). Note: Agonist labeling is

preferred for predicting psychedelic potential.

Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Incubation:

Prepare 10 concentrations of 2,4,5-TMPEA (1 nM to 10 µM).

Incubate cell membranes (20 µg protein) with radioligand (1 nM) and test drug for 60 min

at 37°C.
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Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold

buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-

linear regression and convert to Ki using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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